2,6-Dichloro-2,6-dimethylheptan-4-one

Description

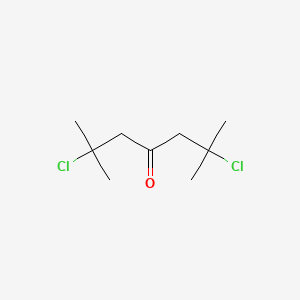

2,6-Dichloro-2,6-dimethylheptan-4-one is a chlorinated ketone derivative characterized by two chlorine atoms and two methyl groups at the 2- and 6-positions of a heptan-4-one backbone. Chlorination at the 2- and 6-positions likely enhances its electrophilicity and reactivity compared to non-chlorinated analogs, making it a candidate for specialized organic synthesis or crosslinking applications .

Properties

Molecular Formula |

C9H16Cl2O |

|---|---|

Molecular Weight |

211.13 g/mol |

IUPAC Name |

2,6-dichloro-2,6-dimethylheptan-4-one |

InChI |

InChI=1S/C9H16Cl2O/c1-8(2,10)5-7(12)6-9(3,4)11/h5-6H2,1-4H3 |

InChI Key |

YDVCNEHPKADNPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(=O)CC(C)(C)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,6-Dichloro-2,6-dimethylheptan-4-one can be achieved through various synthetic routes. One common method involves the chlorination of 2,6-dimethylheptan-4-one under controlled conditions. The reaction typically requires the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, at a specific temperature to ensure selective chlorination at the desired positions .

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity of the final product .

Chemical Reactions Analysis

2,6-Dichloro-2,6-dimethylheptan-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

2,6-Dichloro-2,6-dimethylheptan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-2,6-dimethylheptan-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 2,6-Dichloro-2,6-dimethylheptan-4-one and related compounds based on substituent groups, physical properties, and applications:

Key Observations:

Substituent Effects: Chlorine vs. Methyl/Hydroxyl: Chlorination increases molecular polarity and reactivity compared to methyl or hydroxyl groups. For example, 2,6-dimethylheptan-4-one (non-polar methyl groups) is a stable solvent, whereas chlorinated analogs may exhibit higher electrophilicity for nucleophilic substitutions . Aziridine Groups: The aziridine-containing analog (CAS 21805-71-0) demonstrates extreme reactivity due to strained three-membered rings, enabling crosslinking but posing significant toxicity risks .

Toxicity and Stability :

- Chlorinated and aziridine derivatives are associated with higher toxicity. For instance, 2,6-dimethylheptan-4-one is classified as STOT SE 3 (H335), while aziridine derivatives are linked to mutagenicity .

- The dihydroxy analog (CAS 3682-91-5) was discontinued, suggesting instability or safety issues in handling .

Applications: Non-chlorinated analogs like 2,6-dimethylheptan-4-one are used as solvents or flavoring agents due to their mild toxicity and volatility . Chlorinated or aziridine-modified variants are niche chemicals, likely employed in synthetic chemistry or polymer industries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.